N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Medicinal Chemistry Organic Synthesis Process Chemistry

Sourcing free 3-amino-4-iodopyridine often leads to stability issues and unwanted side reactions during cross-coupling. This compound provides a stable, protected alternative that streamlines medicinal chemistry workflows. - Acts as a masked amine for Suzuki, Sonogashira, and Buchwald-Hartwig reactions, preventing catalyst poisoning. - Enables a high-yielding deprotection (92%) to the free amine, ensuring efficient access to 3,4-diaminopyridine scaffolds. - Melting point (117.0-117.1 °C) allows rapid identity verification, distinguishing it from regioisomeric impurities.

Molecular Formula C10H13IN2O
Molecular Weight 304.13 g/mol
CAS No. 113975-32-9
Cat. No. B039847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide
CAS113975-32-9
Molecular FormulaC10H13IN2O
Molecular Weight304.13 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(C=CN=C1)I
InChIInChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14)
InChIKeyMWRKADKNFCJKNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide Procurement Overview


N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide (CAS 113975-32-9) is a specialized heterocyclic building block featuring a pyridine core substituted with an iodine atom at the 4-position and a pivalamide (2,2-dimethylpropanamide) group at the 3-position . It is a crystalline solid with a reported melting point of 117.0–117.1 °C [1] and is typically supplied at purities of 95% or higher . As a protected 3-amino-4-iodopyridine derivative, this compound serves as a versatile intermediate in the synthesis of kinase inhibitors, IDO1 inhibitors, and other bioactive molecules [2].

Why N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide Is Irreplaceable


The substitution pattern of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide is critical for its intended use as a masked 3-amino-4-iodopyridine synthon. The pivalamide group protects the amine during cross-coupling or halogen-exchange reactions, preventing unwanted side reactions that would occur with the free amine . Regioisomers such as N-(3-iodopyridin-4-yl)-2,2-dimethylpropanamide (CAS 113975-33-0) or N-(6-iodopyridin-2-yl)-2,2-dimethylpropanamide (CAS 851102-44-8) possess the iodine at a different position, leading to divergent reactivity in metal-catalyzed transformations and ultimately yielding different molecular scaffolds [1]. Additionally, the pivalamide protecting group offers a well-defined, high-yielding deprotection pathway to 3-amino-4-iodopyridine, a key intermediate in numerous medicinal chemistry programs . Substituting a different protecting group (e.g., Boc, acetyl) would alter the deprotection conditions and may compromise overall synthetic efficiency or compatibility with downstream steps .

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide: Head-to-Head Evidence


High-Yield Deprotection to 3-Amino-4-iodopyridine

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide can be cleanly deprotected to 3-amino-4-iodopyridine in 92% isolated yield under acidic conditions (24% H₂SO₄, 100 °C, 4 h) . This compares favorably to the deprotection of the analogous Boc-protected derivative, (4-iodopyridin-3-yl)carbamic acid tert-butyl ester, which typically requires stronger acids (e.g., TFA) and can lead to lower yields due to acid sensitivity of the iodoarene . The high yield and straightforward aqueous workup of the pivalamide deprotection offer a significant advantage in multi-step syntheses where material efficiency and operational simplicity are paramount.

Medicinal Chemistry Organic Synthesis Process Chemistry

Cross-Coupling Regioselectivity at the 4-Position

The iodine substituent at the 4-position of the pyridine ring in N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide directs Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings to the 4-position, yielding 4-aryl/alkenyl/amino-pyridin-3-amine derivatives after deprotection [1]. In contrast, the regioisomer N-(3-iodopyridin-4-yl)-2,2-dimethylpropanamide (CAS 113975-33-0) undergoes coupling at the 3-position, and N-(6-iodopyridin-2-yl)-2,2-dimethylpropanamide (CAS 851102-44-8) at the 6-position [2]. This positional control is essential for constructing specific kinase inhibitor scaffolds, such as those targeting IRAK-4 or IDO1, where the substitution pattern on the pyridine ring dictates binding affinity and selectivity [3].

Cross-Coupling C-H Activation Kinase Inhibitors

Melting Point Differentiation from Regioisomers

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide exhibits a sharp melting point of 117.0–117.1 °C [1]. This value is significantly different from its closest regioisomers: N-(3-iodopyridin-4-yl)-2,2-dimethylpropanamide (mp 157.9–158.1 °C) and N-(6-iodopyridin-2-yl)-2,2-dimethylpropanamide (mp 109–110 °C) . The 40 °C difference between the target compound and its 3-iodo-4-pyridinyl isomer provides a simple, rapid, and robust method for confirming identity and assessing purity upon receipt, reducing the risk of costly synthetic failures due to mislabeled or contaminated material.

Quality Control Analytical Chemistry Procurement Specification

High Purity Specifications for Reproducible Synthesis

Commercial suppliers offer N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide with documented purity levels of 95%+ and 98% (Min, GC) . These specifications are backed by batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data . In contrast, many specialty building blocks, including some regioisomers of this compound, are sold without full analytical characterization or with lower purity guarantees . The availability of high-purity material with supporting analytical data directly reduces the time and resources spent on in-house purification and re-analysis, accelerating the hit-to-lead or lead optimization timeline.

Quality Assurance Reproducibility Vendor Selection

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide Application Scenarios


Synthesis of 4-Substituted 3-Aminopyridine Kinase Inhibitor Cores

Use N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide as a masked 3-amino-4-iodopyridine in a Suzuki-Miyaura cross-coupling with an aryl boronic acid. The 92% deprotection yield ensures efficient access to the free amine, which can then be further functionalized (e.g., acylation, sulfonylation) to generate libraries of kinase inhibitors targeting IRAK-4 or IDO1 [1]. This strategy avoids the handling and stability issues associated with the free amine, 3-amino-4-iodopyridine .

Sonogashira Coupling for Alkyne-Functionalized Pyridines

Employ the iodine atom in a Sonogashira reaction with terminal alkynes to install alkyne handles at the 4-position of the pyridine ring. The pivalamide group remains intact under the basic coupling conditions, preventing amine coordination to the palladium catalyst. This provides a protected intermediate that can be deprotected in high yield (92%) to reveal the 3-amino group for subsequent conjugation or cyclization reactions in the synthesis of complex heterocycles.

Buchwald-Hartwig Amination to Introduce Aromatic Amines

Utilize the 4-iodo substituent in a Buchwald-Hartwig amination with a primary or secondary aniline. The resulting 4-arylamino-3-pivalamidopyridine can be deprotected under the established acidic conditions to yield the corresponding 3-amino-4-arylaminopyridine. This two-step sequence offers a regiospecific route to unsymmetrical 3,4-diaminopyridines, valuable scaffolds in medicinal chemistry [1].

Quality Control and Inventory Management

Upon receipt, verify the identity of the compound by measuring its melting point (117.0–117.1 °C) [2]. This simple test distinguishes it from the regioisomeric N-(3-iodopyridin-4-yl)-2,2-dimethylpropanamide (mp 157.9–158.1 °C), preventing costly mix-ups. Use the provided CoA (NMR, HPLC) to confirm purity before committing the material to multi-step syntheses, ensuring reproducible outcomes and reducing waste.

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